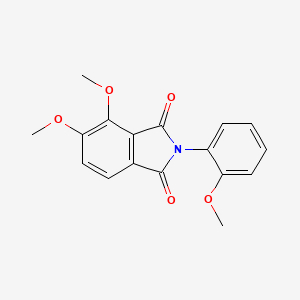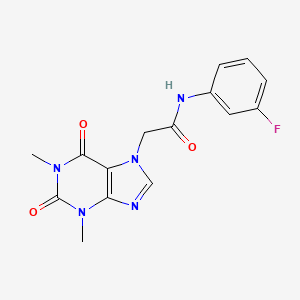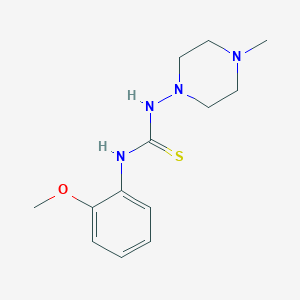![molecular formula C14H11N3O3S2 B5860305 N-{[(4-methylphenyl)sulfonyl]carbonyl}-2,1,3-benzothiadiazol-4-amine](/img/structure/B5860305.png)
N-{[(4-methylphenyl)sulfonyl]carbonyl}-2,1,3-benzothiadiazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(4-methylphenyl)sulfonyl]carbonyl}-2,1,3-benzothiadiazol-4-amine, commonly known as MBSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBSA is a heterocyclic compound that contains a benzothiadiazole ring system and is commonly used in biochemical research as a fluorescent probe for detecting protein-ligand interactions.
作用机制
MBSA works by binding to proteins and enzymes, causing a change in the fluorescence of the compound. This change in fluorescence can be measured using various techniques such as fluorescence spectroscopy and fluorescence microscopy. The binding of MBSA to proteins and enzymes is reversible, allowing for repeated measurements and analysis.
Biochemical and Physiological Effects:
MBSA has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is only used in laboratory experiments and has no approved medical applications.
实验室实验的优点和局限性
One of the main advantages of using MBSA in laboratory experiments is its high sensitivity and selectivity for detecting protein-ligand interactions. It is also relatively easy to use and can be measured using various techniques. However, one of the main limitations of using MBSA is its potential for interfering with the function of the protein or enzyme being studied. In addition, MBSA may not be suitable for all types of proteins or enzymes, and its binding affinity may vary depending on the specific protein or enzyme being studied.
未来方向
There are several future directions for the use of MBSA in scientific research. One direction is the development of new fluorescent probes that are more sensitive and selective for detecting protein-ligand interactions. Another direction is the use of MBSA in drug discovery and development, where it can be used to screen potential drug candidates for their ability to bind to specific proteins or enzymes. Additionally, MBSA can be used in the development of new imaging techniques for studying cellular structures and processes.
合成方法
MBSA can be synthesized using a variety of methods, but the most common method involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminobenzothiazole in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain pure MBSA. Other methods involve the use of different starting materials and reaction conditions, but the overall process remains similar.
科学研究应用
MBSA has been extensively used in scientific research as a fluorescent probe for detecting protein-ligand interactions. It is commonly used to study the binding of small molecules to proteins and enzymes, which is essential for drug discovery and development. MBSA has also been used to study protein-protein interactions and protein-DNA interactions. In addition, MBSA has been used in fluorescence microscopy to visualize cellular structures and processes.
属性
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-1-(4-methylphenyl)sulfonylformamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c1-9-5-7-10(8-6-9)22(19,20)14(18)15-11-3-2-4-12-13(11)17-21-16-12/h2-8H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWRUOSHNCKHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=O)NC2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5860277.png)


![4-tert-butyl-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5860298.png)


![4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5860317.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5860322.png)
